![molecular formula C44H34N4O12P4 B13778945 [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid: is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic molecules that play a crucial role in various biological systems, such as hemoglobin and chlorophyll This particular compound is characterized by its unique structure, which includes multiple phosphonic acid groups and a porphyrin core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid typically involves multiple steps, starting from simpler precursors. The process often begins with the synthesis of the porphyrin core, followed by the introduction of phosphonic acid groups. Common reagents used in these reactions include pyrrole, aldehydes, and phosphonic acid derivatives. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its desired form.
化学反应分析
Types of Reactions
[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the compound to its reduced forms, affecting its reactivity and stability.
Substitution: The phosphonic acid groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions depend on the desired transformation and may involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized porphyrins.
科学研究应用
Chemistry
In chemistry, [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced conductivity or catalytic activity.
Biology
In biological research, this compound is studied for its potential role in mimicking natural porphyrins. It can be used to investigate the mechanisms of various biological processes, such as oxygen transport and photosynthesis.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting diseases related to porphyrin metabolism.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, sensors, and photodynamic therapy.
作用机制
The mechanism of action of [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique electronic and photophysical properties. These interactions can influence various biochemical pathways, such as electron transfer and catalysis. The phosphonic acid groups play a crucial role in stabilizing these complexes and enhancing their reactivity.
相似化合物的比较
Similar Compounds
- [10,15,20-Tris(4-phosphonophenyl)porphyrin]
- [5,10,15,20-Tetrakis(4-phosphonophenyl)porphyrin]
- [5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin]
Uniqueness
Compared to similar compounds, [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid stands out due to its specific arrangement of phosphonic acid groups and the presence of a phenyl linker. This unique structure imparts distinct electronic and photophysical properties, making it particularly valuable in applications requiring precise control over molecular interactions.
属性
分子式 |
C44H34N4O12P4 |
|---|---|
分子量 |
934.7 g/mol |
IUPAC 名称 |
[4-[10,15,20-tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid |
InChI |
InChI=1S/C44H34N4O12P4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48H,(H2,49,50,51)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60) |
InChI 键 |
KAWXQROYSLVCIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)P(=O)(O)O)C8=CC=C(C=C8)P(=O)(O)O)C=C4)C9=CC=C(C=C9)P(=O)(O)O)N3)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


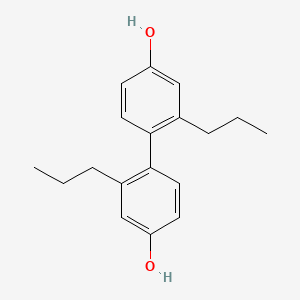
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
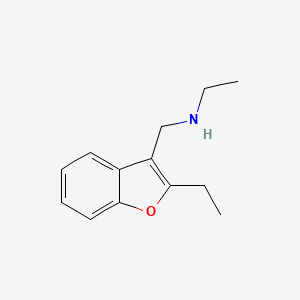
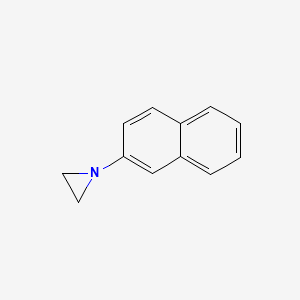
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)


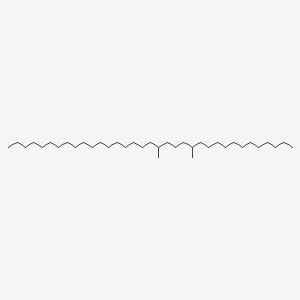
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
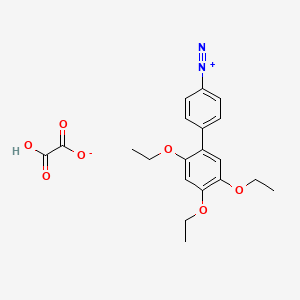
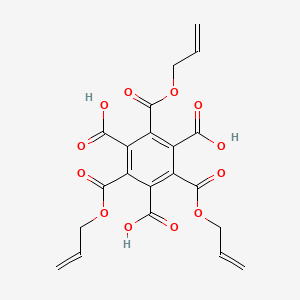
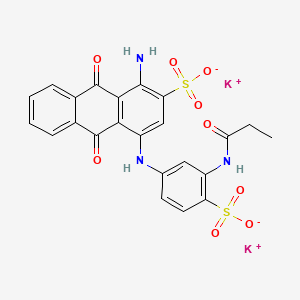
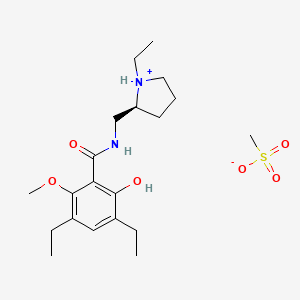
![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
